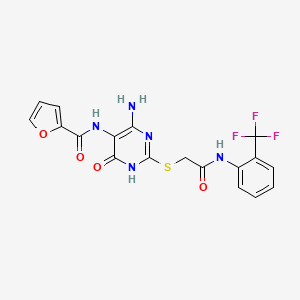![molecular formula C11H14BrNO3S B2770759 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide CAS No. 1795084-75-1](/img/structure/B2770759.png)
4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C11H14BrNO3S and a molecular weight of 320.2 g/mol. This compound is characterized by the presence of a bromine atom, a thiophene ring, and a tetrahydropyran moiety, making it a versatile molecule for various chemical reactions and applications.
Applications De Recherche Scientifique
4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Bromine Atom: Bromination of the thiophene ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amidation Reaction: The final step involves the coupling of the brominated thiophene with the tetrahydropyran derivative through an amidation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tetrahydropyran moiety.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Mécanisme D'action
The mechanism of action of 4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in binding to active sites of enzymes or receptors, while the tetrahydropyran moiety may enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromotetrahydropyran: Similar in structure but lacks the thiophene and carboxamide moieties.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a bromine atom and an amide group but differs in the aromatic ring structure.
Uniqueness
4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tetrahydropyran ring enhances its solubility and potential for bioavailability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-8-5-9(17-6-8)10(14)13-7-11(15)1-3-16-4-2-11/h5-6,15H,1-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQFZKVODZAISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CS2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2770678.png)





![1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/no-structure.png)
![ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2770691.png)


![Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2770694.png)
![N-allyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2770695.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2770699.png)
